N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
This compound features a complex polycyclic framework comprising a pyrano-pyrido-quinoline core substituted with an 11-imino group and a carboxamide moiety linked to a 4-bromo-2-fluorophenyl ring.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFN3O2/c23-14-5-6-18(17(24)11-14)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZGOJAEFGMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=C(C=C(C=C5)Br)F)CCCN3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through multicomponent reactions (MCRs), which have been shown to facilitate the formation of diverse biologically active molecules. The synthesis typically involves the reaction of a pyridine derivative with various aldehydes and amines under specific catalytic conditions to yield the target structure with high efficiency and purity .
Antiviral Properties
Recent studies have indicated that compounds similar to N-(4-bromo-2-fluorophenyl)-11-imino have significant antiviral activity. For instance, derivatives have shown effectiveness against Hepatitis C Virus (HCV) by inhibiting key proteins involved in viral replication. One study reported that certain pyridoquinoline derivatives inhibited HCV translation and replication at low micromolar concentrations .
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor. Research has highlighted its ability to inhibit casein kinase and cyclooxygenase (COX) enzymes, which are crucial in various physiological processes including inflammation and cellular signaling. The IC50 values for COX inhibitors in related compounds range from 0.52 to 22.25 μM . This suggests that the compound may possess anti-inflammatory properties.
Anticancer Activity
N-(4-bromo-2-fluorophenyl)-11-imino has also been investigated for its anticancer properties. Studies on structurally similar compounds have demonstrated their capability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor growth factors .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Protein Interaction : The presence of the imino group facilitates hydrogen bonding with target proteins, enhancing binding affinity.
- Structural Conformation : The hexahydro-pyrano structure contributes to the compound's rigidity and stability in biological systems.
Case Study 1: Antiviral Activity
A study conducted on a series of pyridoquinoline derivatives found that one compound exhibited an IC50 value of 0.5 nM against ROCK2 enzyme activity, significantly outperforming standard antiviral agents . This indicates a promising avenue for developing new antiviral therapies based on structural modifications of N-(4-bromo-2-fluorophenyl)-11-imino.
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that related compounds showed a percentage inhibition of inflammation markers by up to 64.28% compared to standard treatments . This highlights the potential therapeutic applications in managing inflammatory diseases.
Data Table
Chemical Reactions Analysis
Synthetic Routes and Multicomponent Reactions
The compound is synthesized via multicomponent domino reactions , leveraging imine intermediates and cyclization steps . A representative method involves:
| Components | Catalyst/Conditions | Key Intermediate | Product Yield | Reference |
|---|---|---|---|---|
| Heterocyclic amines, aldehydes, alkynes | BF₃·OEt₂, toluene, reflux | Pyrano[3,2-f]quinoline | 53–87% |
Mechanism :
-
Imine Formation : Condensation of an amine and aldehyde generates an imine intermediate.
-
Cyclization : The imine undergoes aza-Diels–Alder reaction with alkynes, followed by aromatization to form the pyrano-pyrido-quinoline core .
Amide Group
The carboxamide group participates in:
-
Hydrolysis : Acidic or basic conditions cleave the amide bond to yield a carboxylic acid and amine.
-
Nucleophilic Substitution : Reacts with Grignard reagents or organolithium compounds to form ketones or tertiary amines .
Imine (Schiff Base)
The 11-imino group undergoes:
-
Tautomerization : Equilibrium between imine and enamine forms under acidic/basic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imine to a secondary amine .
Aromatic Halogen Reactivity
The 4-bromo-2-fluorophenyl moiety enables:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs with variations in the aryl substituents, synthesis methods, and physicochemical properties. Key differences are highlighted below:
Substituent Effects on Physicochemical Properties
*Predicted values based on structural analogs and SwissADME data .
- Lipophilicity (logP): The target compound’s bromo and fluoro substituents increase logP (~3.8) compared to the methyl-fluoro analog (~3.2) due to bromine’s high hydrophobicity. The trifluoromethyl analog has the highest logP (~4.1), reflecting CF3’s strong lipophilic character .
- Solubility: The target compound’s low solubility (~0.05 mg/mL) aligns with halogenated analogs, whereas the hydroxyl-substituted 10k exhibits higher solubility (~0.2 mg/mL) due to hydrogen-bonding capacity .
Pharmacological Implications
- Steric hindrance: The bulky bromo group may reduce binding affinity compared to smaller substituents (e.g., F, CH3) in sterically sensitive pockets .
Key Research Findings
- Stability: Halogenated analogs like the target compound are typically more metabolically stable than non-halogenated derivatives due to resistance to oxidative degradation .
- Bioavailability: High logP values (>3.5) suggest moderate-to-poor oral bioavailability, necessitating formulation optimization for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
